Olympicene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),6,8(17),9,11(16),12,14-nonaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-3-12-7-9-14-10-8-13-4-2-6-16-11-15(5-1)17(12)19(14)18(13)16/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXWAPSYPXUYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C=CC5=C4C1=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501018726 | |
| Record name | Olympicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191-33-3 | |
| Record name | 6H-Benzo[cd]pyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olympicene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000191333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olympicene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501018726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLYMPICENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5BNS9ZCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies of Olympicene and Its Precursors
Early-Stage Multi-Step Synthetic Routes
The initial synthesis of olympicene involved a sequence of several steps, building the complex ring system from simpler precursors. This arduous process, often based on established chemical reactions from earlier decades, highlighted the difficulty in precisely constructing such a strained and specific molecular architecture. The first this compound molecule was unveiled in anticipation of the 2012 London Olympics, following an intensive seven-step process. sci.newseurekalert.orgdailyexcelsior.comindiatimes.comsciencedaily.com
Wittig Reaction and Pyrene (B120774) Derivative Approaches
One of the foundational approaches to synthesizing this compound involved the use of the Wittig reaction starting from a pyrene carboxaldehyde. wikipedia.orgoxfordstudent.com The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide. pressbooks.puborganic-chemistry.orglibretexts.org In the context of this compound synthesis, this reaction was employed to construct a key carbon-carbon double bond, contributing to the formation of the pentacyclic system. The process typically involved preparing a phosphorus ylide by reacting triphenylphosphine (B44618) with an alkyl halide (e.g., ethyl bromoacetate) to form a phosphonium (B103445) salt, followed by deprotonation with a mild base. wikipedia.orgoxfordstudent.comlibretexts.org This ylide was then reacted with pyrene carboxaldehyde in a suitable solvent like toluene. wikipedia.orgoxfordstudent.com The resulting α,β-unsaturated carbonyl compound underwent further transformations, including hydrogenation, to build the desired carbon framework. wikipedia.orgoxfordstudent.com
Friedel-Crafts Reaction Pathways
Friedel-Crafts reactions, particularly intramolecular cyclizations, played a crucial role in closing the rings during the multi-step synthesis of this compound. wikipedia.orgoxfordstudent.com The Friedel-Crafts reaction is an electrophilic aromatic substitution that forms new carbon-carbon bonds, typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃). mt.com In the early this compound synthesis, a Friedel-Crafts cyclization was utilized to form a ketone intermediate. wikipedia.orgoxfordstudent.com This involved converting an ester, obtained from the Wittig product, into an acid chloride using reagents like potassium hydroxide, acid, and thionyl chloride. wikipedia.orgoxfordstudent.com The acid chloride then underwent intramolecular Friedel-Crafts acylation in the presence of aluminum chloride in dichloromethane (B109758) to form the cyclic ketone. wikipedia.orgoxfordstudent.com Subsequent reduction of this ketone using a reducing agent such as lithium aluminum hydride yielded an alcohol, which was then treated with acid to furnish the final this compound product. wikipedia.orgoxfordstudent.com
A simplified representation of key steps in early this compound synthesis:
| Reaction Type | Starting Material Example | Reagents/Conditions Example | Intermediate/Product Example |
| Wittig Reaction | Pyrene carboxaldehyde | Phosphorus ylide, Toluene | α,β-unsaturated carbonyl |
| Hydrogenation | α,β-unsaturated carbonyl | H₂, Palladium, Ethyl acetate | Saturated ester |
| Conversion to Acid Chloride | Saturated ester | KOH, Acid, SOCl₂ | Acid chloride |
| Friedel-Crafts Cyclization | Acid chloride | AlCl₃, Dichloromethane | Cyclic ketone |
| Reduction | Cyclic ketone | Lithium aluminum hydride | Alcohol |
| Acid Treatment | Alcohol | Acid (e.g., ion exchange resin) | This compound |
Expedited and Novel Synthesis Strategies
Recognizing the limitations of the lengthy early routes, researchers have developed more efficient and novel strategies for synthesizing this compound and its derivatives. These approaches often involve fewer steps and utilize modern synthetic methodologies.
Two-Step Hexagonal Ring Fusion Techniques (e.g., Ph-Olympicene Synthesis)
A significant advancement in this compound synthesis is the development of two-step hexagonal ring fusion techniques. sci.newseurekalert.orgdailyexcelsior.comindiatimes.comsciencedaily.comlabmanager.comindiatoday.in This strategy allows for the rapid construction of the this compound core by adding a hexagonal ring to an existing carbon-rich molecule. sci.newseurekalert.orgdailyexcelsior.comindiatimes.comsciencedaily.comlabmanager.comindiatoday.in An example of this is the synthesis of Ph-olympicene, where a phenyl group is crucial to the process. sci.newseurekalert.orgindiatimes.comsciencedaily.comlabmanager.comindiatoday.in This expedited route is considerably shorter than the previously reported multi-step methods, even when starting from the same material. sci.newseurekalert.orgdailyexcelsior.comindiatimes.comsciencedaily.comlabmanager.com One such approach involves radical cyclization reactions. researchgate.net For instance, phenyl-substituted this compound has been synthesized by treating an alkyne compound with tributyltin hydride (Bu₃SnH) and AIBN through a radical cyclization reaction. researchgate.net Another method involves Al₂O₃-mediated C-F bond activation followed by intramolecular C-H bond insertion. researchgate.net
Key features of expedited synthesis:
| Strategy | Key Reaction/Technique | Example Product | Number of Steps | Comparison to Early Routes |
| Hexagonal Ring Fusion | Various cyclization reactions | This compound, Ph-Olympicene | Typically 2 | Significantly shorter |
| Radical Cyclization | Bu₃SnH, AIBN | Phenyl-Olympicene | - | - |
| Al₂O₃-mediated C-F activation | Intramolecular C-H insertion | This compound | - | - |
| Friedel-Crafts-type cyclization | BF₃·Et₂O mediated cyclization | Pentafluorophenyl-olympicene | - | - |
On-Surface Synthesis Approaches for Precisely Shaped Nanostructures
On-surface synthesis has emerged as a powerful technique for fabricating precisely shaped nanostructures, including this compound and related graphene nanoribbons (GNRs). nih.govarxiv.orgacs.orgescholarship.orgwarwick.ac.uktongji.edu.cn This method involves depositing molecular precursors onto a surface, typically a metal like gold (Au(111)), and inducing chemical reactions through thermal annealing or other stimuli. nih.govacs.orgescholarship.org This bottom-up approach allows for atomic precision in the construction of novel carbon nanomaterials that are challenging to synthesize using traditional solution chemistry. nih.govacs.orgescholarship.orgtongji.edu.cn
For this compound GNRs (oGNRs), molecular building blocks are designed with specific symmetries to control the polymerization and ensure desired electronic properties. nih.govacs.orgescholarship.org For example, precursors with a σyz mirror plane perpendicular to the polymerization axis can lead to metallic oGNRs. nih.govacs.orgescholarship.org The synthesis on the surface often involves steps like sublimation of the molecular precursor onto the surface, followed by annealing at specific temperatures to trigger polymerization and cyclodehydrogenation. nih.govacs.orgescholarship.org Characterization techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are crucial for visualizing the structures formed on the surface. nih.govarxiv.orgacs.orgescholarship.orgwarwick.ac.uk
Steps in on-surface synthesis of oGNRs:
| Step | Process | Conditions Example | Characterization Techniques |
| Precursor Deposition | Sublimation of molecular precursor onto surface | Ultra-high vacuum (UHV), 25 °C | STM |
| Polymerization | Annealing to induce bond formation | 180 °C for 15 min | STM, AFM |
| Cyclodehydrogenation | Further annealing for ring closure | 350 °C for 15 min | STM, AFM |
Mechanistic Investigations of this compound Formation
Understanding the detailed mechanisms of this compound formation is crucial for developing more efficient and controlled synthetic routes. Research in this area often involves a combination of experimental studies and theoretical calculations.
Mechanistic investigations explore the step-by-step transformations that occur during the synthesis, including the formation of intermediates and transition states. For instance, studies have investigated the potential energy surfaces and reaction pathways involved in cyclization reactions leading to the this compound core. acs.org Theoretical methods, such as density functional theory (DFT), are employed to calculate the energies and structures of intermediates and transition states, providing insights into the feasibility and selectivity of different reaction pathways. acs.orgrsc.orgrsc.org
In the context of on-surface synthesis, mechanistic studies help to understand how molecular precursors assemble and react on the surface, influenced by factors such as substrate interactions and temperature. Techniques like bond-resolved non-contact AFM (nc-AFM) can provide atomic-level details of the structures formed during on-surface reactions, aiding in the elucidation of mechanisms. arxiv.orgwarwick.ac.uk Investigations have also focused on the formation and behavior of olympicenyl radicals, which can be intermediates in some synthetic pathways. researchgate.netarxiv.orgresearchgate.net
Research findings related to mechanisms:
| Investigation Method | Focus Area | Key Findings/Insights |
| Theoretical Calculations (DFT) | Reaction pathways, intermediates, transition states | Prediction of relative energies of isomers, characterization of transition states. acs.org |
| On-Surface Characterization (AFM, STM) | Molecular assembly and reaction on surfaces | Visualization of intermediates and products, evidence for reaction mechanisms. arxiv.orgwarwick.ac.uk |
| Radical Studies | Formation and behavior of olympicenyl radicals | Identification of radical species, insights into dimerization pathways. researchgate.netarxiv.orgresearchgate.net |
High Resolution Imaging and Spectroscopic Characterization in Nanoscience
Scanning Tunneling Microscopy (STM) in Structural Elucidation
STM utilizes a conductive tip to scan a conductive surface, measuring the tunneling current between the tip and the sample as the tip is moved across the surface. This technique can provide detailed topographic and electronic information about molecules adsorbed on surfaces.
Initial studies employed STM to obtain molecular images of Olympicene (specifically 6H-benzo[cd]pyrene) and related compounds, such as 5H-benzo[cd]pyrene, the benzo[cd]pyrenyl radical, and ketones, on surfaces. These studies characterized the synthesized molecules through molecular imaging using both STM and NC-AFM. STM provided a first glimpse of the molecule's structure and its arrangement on surfaces like Au(111). STM has also been used to determine the adsorption geometry of single molecules by identifying adsorption sites, sometimes with the aid of marker atoms or by directly resolving the substrate and adsorbate. Studies on Cu(111) surfaces, for instance, have investigated the adsorption behavior of this compound and its derivatives.
STM, often in conjunction with NC-AFM, has been applied to characterize the products of on-surface chemical reactions involving this compound precursors. For example, these techniques were used to characterize olympicenone chains formed via Ullmann coupling of a brominated olympicenone precursor on a Au(111) surface. Subsequent atomic hydrogen reduction and atom manipulation were also characterized, leading to the formation of this compound oligomeric chains and spin-1/2 Heisenberg chains. Bond-resolved STM (BRSTM) with CO-functionalized tips has revealed the chemical structure of reaction products, showing details like the partial cyclodehydrogenation of the this compound graphene nanoribbon (oGNR) backbone.
Non-Contact Atomic Force Microscopy (NC-AFM) for Atomic-Level Resolution
NC-AFM operates by measuring the forces between a sharp tip and a surface without the tip making contact. This technique is particularly powerful for achieving atomic-level resolution and probing the local chemical environment.
A key development in NC-AFM for achieving atomic and intramolecular resolution is the use of functionalized tips, most notably those terminated with a single carbon monoxide (CO) molecule. This CO tip acts as a highly sensitive probe, enhancing the resolution and allowing the visualization of the internal structure of molecules, including individual chemical bonds. NC-AFM with CO-functionalized tips has been successfully applied to image this compound and its derivatives with unprecedented detail, resolving their atomic-level anatomy and internal bond structure. The use of functionalized tips enables the discrimination of functional groups within the molecule.
NC-AFM is capable of providing information about the conformation of molecules and any distortions they undergo upon adsorption on a surface. Studies on this compound adsorbed on Cu(111) have shown that the molecule exhibits nonplanar features, such as tilting with respect to the substrate. The tilting angle of the molecule has a direct impact on the appearance of specific features in the NC-AFM images, such as a characteristic "triangular" bright feature associated with the -CH₂ group in this compound. NC-AFM images can reveal these nonplanar aspects and help in understanding the molecule-substrate interaction.
NC-AFM allows for the probing of chemical forces and the elucidation of bond structures within molecules. With functionalized tips, it is possible to differentiate between different types of chemical bonds and even resolve bond order in organic molecules. The contrast in NC-AFM images is influenced by the interplay of various forces, including Pauli repulsion, covalent interactions, Coulomb interactions, and van der Waals attraction. For this compound, NC-AFM has provided insights into the nature of the bonds and the effect of different functional groups on the image contrast. The substitution of a single atom in the this compound structure (comparing this compound, the radical, and the ketone) leads to strong variations in the adsorption height and changes the nature of the adsorption from predominantly physisorptive to chemisorptive, highlighting the sensitivity of AFM to these interactions. The appearance of the -CH₂ group as a bright feature in NC-AFM images is related to the charge density above the sp³ hybridized carbon atom and the orientation of the attached hydrogen atoms towards the tip.
Here is a summary of some key findings regarding this compound characterization using STM and NC-AFM:
| Technique | Application Area | Key Findings | References |
| STM | Molecular Imaging & Adsorption Studies | Characterization of this compound and related isomers; visualization on surfaces like Au(111) and Cu(111). | |
| STM | Reaction Product Characterization | Characterization of olympicenone chains and this compound spin chains formed via on-surface synthesis. | |
| NC-AFM | Intramolecular Resolution (Functionalized Tip) | Imaging of this compound with atomic and bond resolution using CO-functionalized tips; discrimination of functional groups. | |
| NC-AFM | Molecular Conformations & Distortions | Elucidation of nonplanar features and tilting of this compound on surfaces; observation of the characteristic -CH₂ group feature. | |
| NC-AFM | Probing Chemical Forces & Bond Structures | Differentiation of bond structures; correlation of image contrast with functional groups; sensitivity to changes in adsorption nature. |
Scanning Tunneling Spectroscopy (STS) in Electronic State Probing
Scanning Tunneling Spectroscopy (STS), often used in conjunction with STM, is a powerful technique for probing the local electronic structure of materials at the nanoscale. By measuring the differential conductance (dI/dV) as a function of the applied voltage, STS provides information about the local density of states (LDOS) of a sample acs.org. This technique has been instrumental in understanding the electronic properties of this compound and related nanographene structures.
Localized Electronic State Mapping and Frontier Molecular Orbital Visualization
STS has been utilized to characterize the localized electronic states and visualize the frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), in this compound and its derivatives researchgate.netyoutube.com.
In studies of this compound graphene nanoribbons (oGNRs), STS measurements have revealed characteristic spectral features corresponding to different electronic states. For 5-oGNRs, typical dI/dV point spectra show three main features in the range of -2.00 V to +1.80 V. Two shoulders are observed at approximately +1.60 V (Peak 1) and -1.75 V (Peak 3), with a broader peak centered around -0.90 V (Peak 2) acs.orgescholarship.org. The intensities of Peaks 1 and 3 are strongest when the STM tip is positioned near the edges of the ribbon, while Peak 2 is prominent both above the center of an this compound unit and along the edge acs.orgescholarship.org.
Narrower bias range STS measurements on 5-oGNRs reveal a U-shaped feature near the Fermi level (E_F), anchored by two peaks in the differential conductance spectrum at approximately -0.08 V and +0.05 V when the tip is above the center of the this compound unit acs.orgescholarship.org. Differential conductance maps recorded in this bias range show wavefunction patterns associated with two degenerate low-bias states that intersect at 0 V acs.orgescholarship.org. These experimental findings are corroborated by first-principles density functional theory-local density approximation (DFT-LDA) calculations, which reveal a robust metallic band spanning across E_F, emerging from the interaction of zero-mode (ZM) states along the backbone of the oGNRs acs.orgescholarship.orgnih.govresearchgate.netarxiv.org. The presence of this metallic ZM band at the Fermi level can be visualized by STS acs.orgescholarship.orgnih.govresearchgate.net.
In the context of individual this compound molecules or oligomer chains, STS, combined with nc-AFM, has allowed for the visualization of both localized and extended molecular orbitals researchgate.net. Research indicates that the energy associated with extended π-conjugated states in this compound oligomers is significantly lower than that of the corresponding localized monomer orbitals researchgate.net.
Spin Excitation and Quantum Magnetism Characterization in Molecular Chains
This compound-based structures have also been explored for their magnetic properties, particularly in the context of one-dimensional quantum spin chains. This compound molecules, as nanographenes, can carry a spin-1/2 ground state due to a sublattice imbalance arxiv.org. Covalently linking this compound units can lead to the formation of spin-1/2 Heisenberg antiferromagnetic chains arxiv.orgarxiv.orgmpg.deempa.chsciencedaily.comresearchgate.net.
Inelastic Electron Tunneling Spectroscopy (IETS), a mode of STS, is a crucial technique for probing spin excitations in these molecular chains arxiv.orgresearchgate.net. IETS measurements on this compound spin chains have been used to study their collective quantum magnetism and characterize spin excitations arxiv.orgarxiv.orgresearchgate.net.
For an this compound dimer, IETS reveals a single excitation from the singlet ground state to the triplet excited state, with the energy difference indicating an exchange interaction of approximately 38 meV arxiv.orgarxiv.org. This value is consistent with theoretical calculations arxiv.org. The exchange interaction remains nearly identical for different coupling configurations (cis- and trans-), allowing for systematic investigations of spin excitations in chains of varying lengths arxiv.org.
Studies on this compound spin chains of different lengths (from 2 to 7 units) using dI/dV spectroscopy in a low-bias regime have shown conductance steps below and above the Fermi level, corresponding to spin excitations arxiv.org. An even-odd parity effect has been observed for short spin-1/2 chains, attributed to the different magnetic ground states between even and odd-numbered chains arxiv.orgresearchgate.net. For odd-numbered chains, zero energy peaks corresponding to Kondo resonances due to the residual spin-1/2 have been observed at the odd sites arxiv.org.
The spin excitation gaps in both even and odd-numbered this compound chains display a power-law decay with increasing chain length, suggesting a gapless excitation in longer chains arxiv.orgarxiv.orgresearchgate.netresearchgate.net. This behavior is consistent with the one-dimensional Heisenberg model, where each this compound unit is described as S = 1/2 with nearest-neighbor antiferromagnetic exchange interactions arxiv.orgresearchgate.net. The large exchange interaction (J ~ 38 mV) and negligible magnetic anisotropy in these nanographenes make them suitable platforms for studying quantum spin excitations using IETS arxiv.orgresearchgate.net. Furthermore, fractional spinon excitation has been experimentally detected on long spin-1/2 chains, showing a sinusoidal dispersion that aligns with Heisenberg calculations arxiv.orgarxiv.orgresearchgate.net.
Researchers have successfully realized the spin-1/2 Heisenberg model using this compound molecules as building blocks for homogeneous spin chains, demonstrating the experimental testability of theoretical quantum physics models with nanographenes empa.chsciencedaily.com.
Computational and Theoretical Chemistry Investigations of Olympicene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical methods are extensively used to probe the electronic structure of Olympicene, providing insights into its bonding, energy levels, and electron correlation effects.
Density Functional Theory (DFT) Applications in Ground State Determination
Density Functional Theory (DFT) is a widely applied quantum mechanical method used to investigate the electronic structure and determine the ground state properties of molecules like this compound. DFT calculations have been employed to study the adsorption characteristics of this compound and its derivatives on surfaces, which involves understanding the ground state interactions. growkudos.comdoi.orgresearchgate.netacs.org Studies have utilized DFT to examine the electronic structure and magnetic properties of molecules formed by adding 3d transition metal atoms to this compound. doi.org The ground state structures and related properties such as HOMO-LUMO gaps have been investigated using DFT for substituted analogues of this compound. researchgate.net DFT is a fundamental approach for determining the ground-state density and energy of a system. tcpunilu.com Spin-unrestricted DFT calculations have been used in related systems to study magnetic ground states, which is relevant for characterizing open-shell systems like diradicals. aps.org DFT calculations have also been performed to investigate spin degrees of freedom in this compound chains. arxiv.org The interaction energies between this compound and various molecules, such as CH4, CO2, and CO, have been evaluated using DFT calculations to understand adsorption behavior. acs.org
Parametric and Variational Two-Electron Reduced Density Matrix (2-RDM) Methods
Parametric and variational two-electron reduced density matrix (2-RDM) methods offer alternative approaches to traditional wave function-based calculations, particularly valuable for systems exhibiting strong electron correlation. The parametric two-electron reduced density matrix (2-RDM) method takes the 2-RDM as the basic variable, departing from the traditional wave function approach. researchgate.netacs.orggrowkudos.comnih.gov This method is capable of capturing multireference correlation, which is typically associated with systems exhibiting diradical character. researchgate.netresearcher.lifeuchicago.edu Despite being formally a single-reference method, the parametric 2-RDM can effectively capture the multireference correlation present in diradical isomers of this compound. researchgate.netuchicago.edu Variational 2-RDM methods are also used in treating diradical systems. psu.eduaip.org The parametric 2-RDM method has been applied to predict the energies of the diradical isomers of this compound. psu.edu The computational cost of the parametric 2-RDM method is noted to be equivalent to that of configuration interaction with single and double excitations (CISD), while offering improved accuracy in capturing correlation energies compared to certain coupled cluster methods, especially at non-equilibrium geometries. psu.eduaip.orgaip.org
Coupled Cluster Theory Approaches for Electron Correlation
Coupled Cluster theory is a powerful family of methods for including electron correlation in quantum chemical calculations. Coupled cluster methods, such as CCSD (Coupled Cluster with Single and Double Excitations) and CCSD(T) (CCSD with perturbative Triple excitations), are frequently used electron correlation methods. aip.org These methods typically rely on a single-reference wave function. aip.org In studies of this compound and its isomers, coupled cluster calculations have been performed and their results compared to those obtained from 2-RDM methods, particularly in assessing the treatment of electron correlation and the relative energies of isomers. researchgate.netacs.orgnih.govresearcher.lifeuchicago.edupsu.eduaip.org While coupled cluster methods are effective for many systems, 2-RDM methods have shown a better ability to capture the multireference character in the diradical isomers of this compound compared to coupled cluster methods which predicted almost no such behavior. uchicago.edu CCSD(T) single-point energy calculations have also been performed in the context of adsorption studies involving this compound. acs.org
Theoretical Studies of Isomerism and Kinetic Stability
Theoretical investigations have focused on characterizing the different possible structural forms (isomers) of this compound and assessing their relative kinetic stability. researchgate.netacs.orggrowkudos.comnih.govuchicago.edupsu.eduresearchgate.net
Aromatic and Diradical Isomer Characterization
Theoretical calculations have revealed that this compound can exist in different isomeric forms, which can be broadly categorized as aromatic and diradical isomers. researchgate.netacs.orggrowkudos.comnih.govresearcher.lifeuchicago.edu The accurate characterization of diradical isomers requires sophisticated theoretical methods capable of treating strong electron correlation. researchgate.netacs.orgnih.govresearcher.lifeuchicago.edu The parametric 2-RDM method has been particularly useful in capturing the multireference character and revealing the diradical nature of these isomers. researchgate.netresearcher.lifeuchicago.edu Analysis of natural orbital occupation numbers is a method used to quantify the diradical character of a molecule. researcher.lifeuchicago.edupsu.edu While diradical isomers are generally higher in energy than their aromatic counterparts, theoretical calculations using the parametric 2-RDM method have indicated that some diradical isomers of this compound are stable relative to C-H bond dissociation. uchicago.edu
Below is a table summarizing some theoretical findings on the relative energies of this compound isomers from parametric 2-RDM and Coupled Cluster calculations, highlighting the differences in their predictions regarding diradical isomer stability.
| Method | Isomer Type | Relative Energy (kcal/mol) | Notes | Source |
| Parametric 2-RDM | Diradical | 16-22 kcal/mol lower than CC prediction | Predicted to be stable to dissociation by 2-20 kcal/mol relative to C-H bond dissociation asymptote. researchgate.netuchicago.edu | researchgate.netacs.orgnih.govresearcher.lifeuchicago.edu |
| Coupled Cluster (CCSD) | Diradical | Higher energy than 2-RDM prediction | Predicted almost no diradical character for non-aromatic isomers. uchicago.edu | researchgate.netacs.orgnih.govresearcher.lifeuchicago.edu |
Note: Relative energies are approximate ranges based on the provided snippets and represent differences between the two methods' predictions for diradical isomers relative to this compound or their stability.
Natural orbital occupation numbers provide a quantitative measure of multireference (diradical) character. Deviation of occupation numbers from 1 and 0 for the highest occupied and lowest unoccupied natural orbitals, respectively, indicates multireference character. psu.edu The parametric 2-RDM method has been shown to capture a substantial portion of the polyradical character of this compound and its isomers, as confirmed by natural occupation numbers. uchicago.edu
Transition State Analysis Between Isomers
Theoretical studies have also focused on characterizing the transition states involved in the interconversion between different this compound isomers. researchgate.netacs.orgnih.govresearchgate.netacs.org Understanding these transition states is essential for determining the kinetic stability of the isomers and the energy barriers for isomerization pathways. The parametric two-electron reduced density matrix (2-RDM) method has been utilized in the characterization of transition states between this compound's isomers. researchgate.netacs.orgnih.govpsu.edu
Frontier Molecular Orbital (FMO) Analysis and Band Gap Investigations
Frontier Molecular Orbital (FMO) analysis, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a crucial tool for understanding the electronic properties and reactivity of molecules like this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap or band gap, is directly related to a material's electrical conductivity and chemical stability.
HOMO-LUMO Energy Gap Modulation
Theoretical studies have investigated the HOMO-LUMO energy gap of bare this compound and how it can be modulated through interactions with other species, such as transition metals or various gas molecules. For pristine this compound, calculated HOMO-LUMO gaps are reported to be around 4.01 eV rsc.orgacs.orgnih.gov and 2.6 eV doi.org. This variation can depend on the computational method and basis set used in the calculations.
The adsorption of transition metals (Fe, Ni, and Pd) on the this compound surface has been shown to reduce the HOMO-LUMO gap. For instance, calculations indicate gaps of 2.14 eV for Ni@OLY, 2.90 eV for Fe@OLY, and 2.99 eV for Pd@OLY, with the largest reduction observed for Ni doping rsc.org. This reduction in the band gap is associated with increased conductivity, suggesting potential for this compound in sensor applications rsc.org.
Interactions with gas molecules also influence the HOMO-LUMO gap. Adsorption of formaldehyde (B43269) (HCHO) on transition metal-doped this compound further reduces the gap, enhancing conductivity and interaction between the surface and the analyte rsc.org. For example, the gap decreased from 2.14 eV to 1.16 eV for OLY(Ni)/HCHO rsc.org. Similarly, the adsorption of CO2 on pristine this compound slightly decreases the HOMO-LUMO gap compared to bare this compound, while adsorption of CH4 and CO leads to a slight increase acs.orgnih.gov. This modulation of the band gap upon interaction highlights this compound's potential as a sensing material for various gases acs.orgnih.govresearchgate.net.
The spatial distribution of HOMO and LUMO densities provides further insights into electronic behavior. In bare this compound, HOMO and LUMO isosurfaces are typically distributed evenly over the molecule rsc.org. Upon doping with transition metals, the density can shift towards the metal atoms rsc.org. When interacting with formaldehyde, the density distribution changes, indicating electron transfer between the this compound surface and the analyte rsc.org.
Here is a table summarizing some reported HOMO-LUMO energy gaps:
| System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| Bare this compound | -5.51 | -1.49 | 4.01 | rsc.org |
| Bare this compound | -5.511 | -1.496 | 4.015 | acs.orgnih.gov |
| Bare this compound | ~2.6 | doi.org | ||
| Ni@this compound | 2.14 | rsc.org | ||
| Fe@this compound | 2.90 | rsc.org | ||
| Pd@this compound | 2.99 | rsc.org | ||
| OLY(Ni)/HCHO | 1.16 | rsc.org | ||
| OLY(Fe)/HCHO | 2.54 | rsc.org | ||
| OLY(Pd)/HCHO | 2.91 | rsc.org | ||
| CH4@this compound | 4.031 | acs.orgnih.gov | ||
| CO2@this compound | -5.551 | -1.539 | 4.012 | acs.orgnih.gov |
| CO@this compound | 4.020 | acs.orgnih.gov |
Density of States (DOS) Spectrum Analysis
Density of States (DOS) analysis complements FMO analysis by providing a more complete picture of the available energy levels for electrons within a material. It shows the distribution of electronic states as a function of energy. For this compound, DOS analysis helps to understand how interactions with other substances affect the electronic structure and conductivity.
Studies on bare this compound show distinct peaks corresponding to occupied and unoccupied states, with a band gap reflecting the energy difference between the valence and conduction bands rsc.orgacs.orgnih.gov. The energies of the HOMO and LUMO levels determined from DOS spectra are consistent with FMO analysis results rsc.orgacs.orgnih.gov.
Upon interaction with transition metals or gas molecules, changes are observed in the DOS spectra. The adsorption of transition metals on this compound leads to a reduction in the band gap, which is evident as a shift in the energy states rsc.org. Similarly, the adsorption of gas molecules like CH4, CO2, and CO on this compound results in changes in the energy states and the appearance of new states, indicating interactions between the analyte and the this compound surface acs.orgnih.gov. These changes in the DOS spectra are directly linked to the changes in electronic properties and sensing abilities of this compound upon complexation acs.orgnih.gov.
Pseudo Jahn-Teller (PJT) Distortions and Molecular Planarity Investigations
The planarity of polycyclic aromatic hydrocarbons (PAHs) like this compound is crucial for their electronic and structural properties. Theoretical investigations have explored the potential for distortions from planarity in this compound, particularly in substituted or doped forms.
The Pseudo Jahn-Teller (PJT) effect is a well-established mechanism that can lead to structural distortions and symmetry breaking in molecules, even in non-degenerate electronic states researchgate.netwikipedia.orgnih.gov. This effect arises from the vibronic coupling between the ground electronic state and low-lying excited states of appropriate symmetry researchgate.netwikipedia.orgnih.gov.
The PJT effect is considered the sole source of instability and distortions in high-symmetry configurations of polyatomic systems in non-degenerate states researchgate.netwikipedia.org. Understanding and potentially controlling PJT distortions is important for tailoring the structural and electronic properties of this compound-based materials.
Theoretical Modeling of Spin Systems and Quantum Phenomena (e.g., Heisenberg Chains)
This compound, as a nanographene molecule, has garnered interest in the field of quantum magnetism and the theoretical modeling of spin systems. Specifically, it has been utilized as a building block for realizing one-dimensional Heisenberg spin chains.
The Heisenberg model is a fundamental theoretical model in quantum physics that describes a system of interacting spins eurekalert.orgbioengineer.orgmpg.de. By using this compound molecules as the repeating units, researchers have experimentally realized both alternating and homogeneous Heisenberg spin chains eurekalert.orgbioengineer.orgmpg.de.
In the context of a homogeneous Heisenberg chain, the spins are evenly connected eurekalert.orgbioengineer.org. Theoretical modeling of these this compound-based chains treats each this compound unit as a spin-1/2 site with nearest-neighbor antiferromagnetic exchange interactions mpg.dearxiv.org. These models predict that the spins in a homogeneous chain are strongly entangled and exhibit long-range correlations, with no energy gap between the ground state and excited states in the thermodynamic limit eurekalert.orgbioengineer.org.
Theoretical calculations complement experimental investigations of these spin chains, helping to understand their magnetic properties and spin excitations mpg.dearxiv.org. The ability to fabricate and study these well-defined, finite this compound chains allows for systematic investigations into how spin excitations evolve with chain length and how chains with even and odd numbers of units exhibit distinct behaviors, consistent with Heisenberg model predictions arxiv.org. This work demonstrates the potential of nanographenes like this compound as a platform for experimentally studying fundamental quantum spin models and exploring strongly correlated quantum many-body states eurekalert.orgmpg.de.
Research on Olympicene Derivatives and Analogues
Synthesis and Characterization of Olympicenyl Radicals and Ketones
The inherent instability of the pristine olympicenyl radical (OR) has historically limited its study; however, recent advancements in synthetic chemistry have led to the successful isolation and characterization of stable, multi-substituted ORs. nih.govacs.org This has opened new avenues for exploring their unique properties and potential applications. Alongside the radicals, olympicene ketones serve as crucial synthons for functionalization, with their reactivity being a key area of investigation. researchgate.netacs.org
The key to stabilizing the olympicenyl radical lies in the kinetic blocking of its most reactive sites, which are identified as having high spin densities. acs.orgnih.gov By introducing bulky substituents at these strategic positions, dimerization and other degradation pathways can be sterically hindered, leading to remarkably stable radical species. nih.govnih.gov A spin-distribution-directed regioselective substitution strategy has been effectively employed to introduce substituents in a stepwise manner, resulting in a series of highly stable radicals. nih.gov
Two notable examples are the air-stable olympicenyl radical derivatives, OR1 and OR2. acs.orgnih.gov The high stability of these compounds is attributed to the kinetic blocking provided by their substituents. acs.orgnih.gov X-ray crystallographic analysis of these derivatives revealed unique 20-center–2-electron head-to-tail π-dimer structures in the solid state. acs.orgnih.gov In solution, these π-dimers are in equilibrium with the monomeric radical species. acs.orgnih.gov The ground state of these π-dimers is a singlet, with small singlet-triplet energy gaps. acs.orgnih.gov
The stability of these multi-substituted olympicenyl radicals is remarkable, with half-lives in air-saturated solutions reaching up to 34 days. acs.orgnih.gov This enhanced stability allows for their purification using standard laboratory techniques like silica (B1680970) gel column chromatography. researchgate.net
Table 1: Stability of Multi-Substituted Olympicenyl Radical Derivatives
| Derivative | Half-life (τ1/2) in air-saturated solution | Singlet-Triplet Energy Gap (kcal/mol) |
|---|---|---|
| OR1 | 7 days | -2.34 |
This table is interactive. Click on the headers to sort the data.
Symmetric and asymmetric this compound ketones are valuable starting materials for the functionalization of the this compound core. researchgate.net Their reactivity towards nucleophiles, however, presents distinct patterns. The symmetric ketone, 6H-benzo[cd]pyren-6-one, has been more extensively used for synthesizing new materials. researchgate.net
The reaction of the symmetric ketone with acetylides to form propargyl alcohols at the central sp³-hybridized carbon has been investigated. researchgate.net However, these reactions are often plagued by instability issues during purification, leading to degradation of the desired products. researchgate.netacs.org The degradation is proposed to proceed through the formation of a stabilized cationic intermediate after the loss of a water molecule from the initial alcohol product. researchgate.net This instability makes the symmetric ketone a less ideal choice for center substitution when stable final products are desired. researchgate.net
In contrast, the reactivity of the asymmetric ketone, 5H-benzo[cd]pyren-5-one, was largely unexplored until recently. researchgate.net Studies have now shown that this asymmetric ketone undergoes a 1,4-addition with carbon nucleophiles, leading to functionalization at the bridge position and the introduction of an oxygen substituent at the 5-position. researchgate.net This reaction pathway not only provides a handle for further transformations but also establishes a new stereocenter at the core of the this compound in a single step. researchgate.net The derivatives obtained from the asymmetric ketone have demonstrated greater stability compared to those derived from the symmetric ketone. researchgate.net
Functionalization Strategies of the Central Core
The central sp³-hybridized carbon of the this compound core is a prime target for functionalization, as modifications at this position can significantly influence the molecule's properties while maintaining the planarity of the benzo[c]phenanthrene (B127203) moiety. researchgate.net Research in this area has focused on understanding the intermediates involved and exploring the reactivity with various nucleophiles.
The functionalization of the this compound core can proceed through highly stabilized cationic and anionic intermediates. researchgate.netacs.org The formation of a cationic intermediate is observed during the degradation of propargyl alcohols synthesized from the symmetric this compound ketone. researchgate.net This intermediate is stabilized by the extensive π-system of the benzo[c]phenanthrene scaffold. researchgate.net
Anionic intermediates have also been proposed in the functionalization of this compound derivatives. researchgate.net For instance, the attempted conversion of an this compound-based aldehyde to a terminal alkyne under basic conditions resulted in decarbonylation. researchgate.net This is suggested to occur via an olympicenyl anion intermediate, which is stabilized by conjugation with the aromatic system. researchgate.net The potential to form these highly stabilized charged intermediates is a critical consideration in designing synthetic strategies for this compound functionalization. researchgate.net
The reactivity of carbon nucleophiles with this compound ketones has been a key area of investigation for core functionalization. researchgate.net The addition of acetylides to the symmetric ketone, while achieving the desired 1,2-addition to the carbonyl group, leads to unstable products. researchgate.net
Conversely, the reaction of carbon nucleophiles with the asymmetric ketone has proven more successful. researchgate.net This ketone undergoes a 1,4-addition, providing a pathway to functionalize the central bridge position. researchgate.net The difference in reactivity between the symmetric and asymmetric ketones highlights the subtle electronic and steric factors that govern the reaction pathways in the this compound system. The successful functionalization using the asymmetric ketone opens up possibilities for introducing a variety of carbon-based substituents to the this compound core. researchgate.net
Heteroatom-Substituted this compound Analogues
The introduction of heteroatoms into the polycyclic aromatic hydrocarbon framework of this compound can significantly modulate its electronic and structural properties. Research in this area has led to the synthesis and characterization of various heteroatom-containing this compound analogues and related structures. scilit.comnih.gov
One area of focus has been on heteroatom-containing olympicenyl radical derivatives. scilit.com The incorporation of atoms such as nitrogen and sulfur can influence the spin distribution and stability of the radical species.
Furthermore, the synthesis of S,N-heterotetracenes, which can be considered structural analogues of this compound, has been reported. nih.gov These molecules consist of fused thiophene (B33073) and pyrrole (B145914) rings. nih.gov The synthesis of these compounds has been achieved through multi-step routes involving reactions such as Buchwald–Hartwig amination and Cadogan cyclization to construct the fused pyrrole rings. nih.gov The sequence and number of heteroatoms in these systems have a pronounced effect on their optoelectronic properties. nih.gov For example, replacing sulfur with nitrogen atoms generally leads to a red-shift in absorption and a decrease in the oxidation potential and energy gap. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 6H-Benzo[cd]pyrene |
| 5H-Benzo[cd]pyren-5-one |
| 6H-Benzo[cd]pyren-6-one |
| Benzo[c]phenanthrene |
| OR1 |
| OR2 |
| S,N-heterotetracenes |
| Thiophene |
Silicon- and Germanium-Substituted Congeners
The incorporation of heteroatoms into the framework of polycyclic aromatic hydrocarbons (PAHs) is a significant strategy for tuning their electronic and optical properties. chemrxiv.orgresearchgate.net While direct experimental synthesis of silicon (Si) and germanium (Ge) substituted congeners of this compound is not extensively documented, research into other Si- and Ge-containing PAHs provides valuable insights into the potential characteristics of such derivatives. chemrxiv.orgresearchgate.net
The substitution of carbon with heavier group 14 elements like silicon and germanium can induce notable changes in the molecular properties of PAHs. researchgate.net Silicon, for instance, has been successfully incorporated into various PAH skeletons, resulting in compounds that are typically air and moisture stable. chemrxiv.org The introduction of a tetrahedral Si-atom can disrupt intermolecular interactions in the solid state, which is beneficial for the design of solid-state emitters. researchgate.net Studies on Si-doped PAHs show that while the silicon atom has limited contribution to the π-π* transitions responsible for UV-Vis absorption, it can influence the redox behavior of the molecule. chemrxiv.org For example, Si-doped PAHs generally exhibit quasi-reversible oxidation waves and are less prone to reduction compared to their boron- or phosphorus-doped analogues. chemrxiv.org
Germanium substitution is less common due to the larger mismatch in atomic radii and orbitals with carbon, which makes forming stable bonds within the aromatic skeleton more challenging. researchgate.net However, organogermanium compounds are known to be stable. researchgate.net The electronegativity difference between germanium (2.01) and carbon (2.5) is smaller than that of silicon (1.74) and carbon, suggesting that Ge-substitution might have a less pronounced electronic effect compared to Si-substitution. researchgate.net
Table 1: Comparative Properties of Group 14 Elements in Aromatic Systems
| Property | Carbon (C) | Silicon (Si) | Germanium (Ge) |
|---|---|---|---|
| Pauling Electronegativity | 2.5 | 1.74 | 2.01 |
| Typical Geometry in PAHs | Trigonal planar (sp²) | Tetrahedral (sp³) | Tetrahedral (sp³) |
| Effect on Redox Properties | Baseline for PAHs | Tends to decrease oxidation potential | Less studied, expected to be moderate |
| Stability in Aromatic Systems | High | Good, forms stable compounds | Stable, but synthetic challenge is higher |
| Influence on Optical Properties | Defines core π-π* transitions | Minor impact on absorption spectra | Expected to be minor |
Nitrogen-Doped this compound Complexes
Nitrogen doping is a powerful method to tailor the electronic and catalytic properties of carbon-based nanomaterials. researchgate.netmdpi.com While the synthesis of discrete nitrogen-doped this compound molecules is a complex challenge, computational studies have explored the potential of nitrogen-doped this compound/graphene hybrid materials. nih.gov Density functional theory (DFT) calculations have been employed to investigate the impact of incorporating nitrogen atoms into the this compound structure, particularly in the context of enhancing catalytic activity for the oxygen reduction reaction (ORR), a key process in fuel cells. nih.gov
These theoretical studies predict that nitrogen-doped this compound/graphene hybrids could exhibit exceptionally high ORR catalytic activity. The doping can occur in several configurations, with the most common being graphitic (or quaternary), pyridinic, and pyrrolic nitrogen. researchgate.netnih.gov
Graphitic Nitrogen: A nitrogen atom substitutes a carbon atom within the hexagonal lattice, bonded to three carbon atoms. nih.gov
Pyridinic Nitrogen: A nitrogen atom is located at the edge of a graphene plane, bonded to two carbon atoms, and contributes one p-electron to the π-system. nih.gov
Computational models suggest that both graphitic-type and pyridine-type N-doped this compound/graphene hybrids are highly active for the ORR. nih.govnih.gov The specific nitrogen configuration influences the reaction mechanism and the rate-determining step of the oxygen reduction process. nih.gov These findings highlight the potential of using this compound as a structural component in advanced catalysts, where nitrogen doping can be used to fine-tune the material's performance. rsc.org
Table 2: Characteristics of Nitrogen Doping Configurations in Carbon Lattices
| Doping Type | Description | Contribution to π-system | Role in ORR Catalysis |
|---|---|---|---|
| Graphitic (Quaternary) N | Substitutes a C atom within the lattice | Donates one p-electron | Considered an active site for ORR |
| Pyridinic N | At an edge or vacancy, bonded to two C atoms | Donates one p-electron | Considered a highly active site for ORR |
| Pyrrolic N | Part of a five-membered ring, bonded to two C atoms | Donates two p-electrons | Generally considered less active than pyridinic N for ORR |
Extended Aromatic Systems and Ruthenium Complexes Derived from this compound Building Blocks
The functionalization of the this compound core provides a pathway to novel and larger molecular architectures. acs.orgresearchgate.net A symmetric ketone derivative of this compound has been identified as a particularly useful building block, or synthon, for creating more complex chemical structures. acs.orgresearchgate.net This ketone has been utilized in the synthesis of both extended aromatic systems and organometallic ruthenium complexes. acs.orgresearchgate.net
The synthesis of extended polyfused aromatics using the this compound framework allows for the creation of precisely shaped graphene substructures. sci.news These larger molecules are of interest for their potential applications in materials science, including organic electronics and sensors. rsc.orgnewatlas.com The rigid and planar nature of the this compound unit provides a stable foundation upon which to build these larger π-conjugated systems. researchgate.net
Furthermore, the this compound ketone has been used to prepare ruthenium complexes. acs.orgresearchgate.net Ruthenium complexes are widely studied for their diverse applications in catalysis and medicine. arabjchem.orgnih.gov Arene ruthenium(II) complexes, in particular, are a significant class of compounds with potential anticancer properties. nih.gov By attaching a ruthenium center to a ligand derived from the this compound structure, it is possible to combine the unique electronic properties of the polycyclic aromatic hydrocarbon with the versatile reactivity of the transition metal. arabjchem.orgyoutube.comrsc.org This approach opens avenues for developing new catalysts or therapeutic agents based on the unique shape and electronic structure of the this compound scaffold. acs.org
Table 3: Materials Derived from this compound Building Blocks
| Derivative Type | Precursor | Synthetic Utility | Potential Applications |
|---|---|---|---|
| Extended Aromatic Systems | This compound Ketone | Serves as a core for fusing additional aromatic rings. | Organic electronics, solar cells, LEDs. rsc.org |
| Ruthenium Complexes | This compound Ketone | Acts as a ligand scaffold for coordinating ruthenium metal centers. | Homogeneous catalysis, medicinal chemistry. acs.orgarabjchem.org |
| Functionalized Olympicenes | This compound (6H-benzo[cd]pyrene) | Allows for alkylation and addition of functional groups (acid, amide, aldehyde) at the central sp³ carbon. | Molecular recognition, supramolecular chemistry. acs.org |
Interactions with Substrates and Small Molecules: Surface Science and Adsorption Studies
Adsorption Characteristics on Metal Surfaces (e.g., Cu(111))
Studies on the adsorption of olympicene and its derivatives on metal surfaces like Cu(111) provide insights into the fundamental interactions governing organic molecule-metal interfaces. researchgate.netibm.com
Physisorption versus Chemisorption Mechanisms
The nature of the interaction between this compound and metal surfaces can vary between physisorption and chemisorption, depending on the specific this compound derivative and the inclusion of van der Waals (vdW) interactions in theoretical models. For pristine this compound on Cu(111), the adsorption is primarily physisorptive. researchgate.netibm.comnih.gov However, for this compound radical on Cu(111), the inclusion of vdW interactions in density functional theory (DFT) calculations indicates a transition from weak physisorption to strong chemisorption. researchgate.netacs.orgucf.eduacs.orgacs.org This transition is accompanied by significant changes in adsorption heights, structural integrity of the molecule, and surface electronic structure. researchgate.netacs.orgucf.edu The substitution of a single atom in the this compound molecule can also switch the nature of adsorption from predominantly physisorptive to an intermediate or chemisorptive character. researchgate.netibm.comnih.gov
Influence of Van der Waals Interactions on Adsorption Energies
Van der Waals interactions play a crucial role in enhancing the adsorption energies of this compound and its derivatives on metal surfaces. researchgate.netacs.orgucf.eduacs.orgosti.gov DFT calculations show a significant increase in adsorption energies when vdW interactions are included, compared to calculations without them. researchgate.netacs.orgucf.edu The degree of this enhancement is dependent on the specific implementation of the vdW functionals used in the calculations. researchgate.netacs.orgucf.edu For this compound radical on Cu(111), adsorption energies calculated with vdW interactions were significantly higher (ranging from 1.32 eV to 2.65 eV depending on the functional) compared to calculations without vdW interactions (around 0.24 eV). researchgate.netacs.orgacs.org This highlights the importance of accurately accounting for vdW forces for a reliable description of organic molecule adsorption on metal substrates. acs.orgucf.edu
Here is a table summarizing the influence of vdW interactions on the adsorption energy of this compound radical on Cu(111):
| DFT Functional | Adsorption Energy (eV) | Citation |
| PBE | 0.24 | researchgate.netacs.orgacs.org |
| rPW86 + vdW | 1.32 | researchgate.netacs.orgacs.org |
| optPBE + vdW | 1.91 | researchgate.netacs.orgacs.org |
| optB88 + vdW | 2.29 | researchgate.netacs.orgacs.org |
| optB86b + vdW | 2.65 | researchgate.netacs.orgacs.org |
Impact of Molecular Distortions on Surface Interactions
Changes in the structural integrity of the this compound radical upon adsorption on Cu(111) correlate with the high energetic contribution obtained from vdW interactions. researchgate.netucf.edu While the provided search results primarily discuss the correlation between vdW interactions and structural changes like adsorption heights and bending/buckling, they suggest that these molecular distortions are influenced by the surface interaction strength. researchgate.netucf.edu Atomic force microscopy experiments combined with first-principles calculations have shown that the substitution of a single atom in this compound can lead to significant variations in adsorption height on Cu(111). aps.org Despite these structural differences and varying bonding natures (physisorption to chemisorption), this compound, its ketone, and radical derivatives can exhibit essentially identical binding energies and work functions upon interaction with the metal substrate. researchgate.netibm.comnih.gov
Interactions with Industrial Gases and Analyte Detection
This compound has been investigated as an adsorption material for toxic industrial gas molecules such as methane (B114726) (CH4), carbon dioxide (CO2), and carbon monoxide (CO). nih.govacs.orgresearchgate.netacs.orgresearchgate.net These studies aim to evaluate its potential as a gas sensor. researchgate.netrsc.orgresearchgate.net
Complexation Studies with CH4, CO2, and CO
Complexation studies using DFT and other computational methods have provided insights into the interaction energies and stability of this compound with CH4, CO2, and CO. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The interaction energies indicate weak interactions between the this compound surface and these gases, suggesting a physisorption mechanism. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The stability trend for these complexes is generally observed as CO2@OLY > CH4@OLY > CO@OLY. nih.govacs.orgresearchgate.netacs.orgresearchgate.net The highest adsorption energy is typically observed for CO2@OLY, attributed to efficient orbital overlapping and strong van der Waals interaction. nih.govacs.org The adsorption distances also correlate with interaction energies, with shorter distances indicating stronger interactions. acs.org
Here is a table summarizing the interaction energies and distances for CH4, CO2, and CO with this compound:
| Analyte | Interaction Energy (kJ/mol) | Closest Interaction Distance (Å) | Citation |
| CH4 | -13.0 | Not explicitly stated for closest interaction in snippet, but generally correlates with energy. | nih.govacs.org |
| CO2 | -19.3 | 2.84 (H-20···O-33) | nih.govacs.org |
| CO | -11.7 | Not explicitly stated for closest interaction in snippet, but generally correlates with energy. | nih.govacs.org |
Charge Transfer and Non-Covalent Interaction (NCI) Analysis
Charge transfer and Non-Covalent Interaction (NCI) analyses have been employed to further understand the nature of the interactions between this compound and industrial gases. nih.govacs.orgresearchgate.netacs.orgresearchgate.netrsc.orgresearchgate.net NCI analysis, often combined with Quantum Theory of Atoms in Molecules (QTAIM), confirms the presence of non-covalent interactions in the analyte@OLY complexes. nih.govacs.orgresearchgate.netacs.orgresearchgate.netrsc.orgresearchgate.net These interactions are often characterized as weak van der Waals forces, with electron density values typically less than 0.1 au. nih.govresearchgate.netrsc.org For CH4@OLY, the dispersion factor is reported to have the highest contribution to the non-covalent interactions. nih.govresearchgate.netacs.orgresearchgate.net
Natural Bond Orbital (NBO) analysis reveals that charges are transferred between the analytes and the this compound surface. nih.govacs.orgresearchgate.net For CH4, CO2, and CO interacting with pristine this compound, charges are transferred to the this compound surface. nih.govacs.org The amount of charge transferred varies depending on the gas molecule, with CO showing a relatively higher charge transfer compared to CO2 and CH4. nih.govacs.org This trend in charge transfer (CO > CO2 > CH4) is noted to be opposite to the trend observed for interaction energies (CO2 > CH4 > CO). nih.govacs.org For transition metal-doped this compound, charge transfer can occur from the doped this compound to the adsorbed molecule, as observed in studies involving formaldehyde (B43269). rsc.orgscribd.com The chemical sensitivity of this compound to these gases is also evidenced by the origination of new energy states in the density of states (DOS) spectra upon complexation. nih.govresearchgate.netacs.orgresearchgate.net
Sensing Behavior of Transition Metal Doped this compound (e.g., Ni, Fe, Pd)
Theoretical investigations utilizing Density Functional Theory (DFT) have explored the potential of transition metal (TM)-doped this compound, specifically with iron (Fe), nickel (Ni), and palladium (Pd), as gas sensors for the detection of small molecules such as formaldehyde (HCHO). scribd.comrsc.orgresearchgate.netmdpi.com These studies focus on the adsorption behavior of formaldehyde on the surface of the doped this compound structures, denoted as TM@OLY. rsc.orgresearchgate.net
Research findings indicate that formaldehyde undergoes physical adsorption on the surface of this compound doped with Fe, Ni, or Pd. scribd.comrsc.orgresearchgate.net The strength of the interaction between formaldehyde and the doped this compound surface varies depending on the specific transition metal. Computational analyses have shown that nickel-doped this compound exhibits the strongest interaction energy with formaldehyde among the studied metals. scribd.comrsc.orgresearchgate.net The observed trend for interaction energy is OLY(Ni)/HCHO > OLY(Fe)/HCHO > OLY(Pd)/HCHO. rsc.orgresearchgate.net
The adsorption process involves non-covalent interactions and charge transfer between the formaldehyde molecule and the transition metal-doped this compound surface. scribd.comrsc.orgresearchgate.net Analyses such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) confirm the presence of these non-covalent interactions, while Natural Bond Orbital (NBO) analysis supports the occurrence of charge transfer. rsc.orgresearchgate.net The reduced density gradient (RDG) approach, used in conjunction with NCI analysis, suggests that electrostatic hydrogen bonding interactions are prevalent in the complexes formed between formaldehyde and the doped surfaces. rsc.orgresearchgate.net
Doping this compound with transition metals significantly influences its electronic properties, particularly the energy gap. A reduction in the energy gap is observed upon the adsorption of transition metals onto the this compound surface. rsc.org The calculated energy gaps for the doped systems before formaldehyde adsorption are presented in the table below.
| Doped this compound System | Energy Gap (eV) |
| Ni@OLY | 2.14 |
| Fe@OLY | 2.90 |
| Pd@OLY | 2.99 |
Upon interaction with formaldehyde, a further reduction in the energy gap is observed for all three transition metal-doped this compound systems. rsc.org This reduction in the energy gap is a key indicator of the sensing behavior, as a decrease in the gap is generally associated with increased conductivity, which can be measured in a chemiresistive sensor. rsc.org The energy gaps after formaldehyde adsorption are also shown below.
| Doped this compound System + Formaldehyde | Energy Gap (eV) |
| OLY(Ni)/HCHO | 1.16 |
| OLY(Fe)/HCHO | 2.54 |
| OLY(Pd)/HCHO | 2.91 |
The most significant reduction in the energy gap upon formaldehyde adsorption is observed for Ni@OLY. rsc.org This aligns with the finding that Ni@OLY exhibits the strongest interaction energy with formaldehyde, suggesting a more pronounced electronic perturbation upon adsorption. rsc.org
Furthermore, studies have also calculated the recovery time of the doped this compound surfaces after formaldehyde adsorption to assess the reusability of these materials as sensors. rsc.orgresearchgate.net These theoretical investigations provide valuable insights into the fundamental interactions and electronic changes that occur when small molecules like formaldehyde adsorb onto transition metal-doped this compound surfaces, highlighting their potential for gas sensing applications. rsc.orgresearchgate.net
Advanced Molecular Engineering and Nanoscale Research Implications
Olympicene as Precursors for Graphene Nanoribbons (GNRs)
Graphene nanoribbons (GNRs), defined as narrow, one-dimensional strips of graphene, are considered highly promising materials for the development of next-generation electronic and quantum information technologies. This is largely due to their electronic structures being tunable with atomic precision nih.gov. The bottom-up synthetic approach, which allows for the construction of materials with atomic-level control, has successfully utilized this compound-based molecular precursors for the on-surface synthesis of GNRs. nih.govacs.org
A significant challenge in materials science is the creation of metallic GNRs possessing robust and stable electronic properties. This compound-based GNRs (oGNRs) have demonstrated the capability to host stable metallic zero-mode (ZM) states nih.govresearchgate.netosti.gov. This characteristic is achieved through the strategic embedding of a symmetric ZM superlattice along the backbone of the GNR nih.govresearchgate.netosti.gov. Theoretical studies, employing tight-binding models and first-principles density functional theory calculations, have predicted a strong nearest-neighbor electron hopping interaction between adjacent ZM states. This interaction is responsible for the formation of a dispersive metallic band nih.govresearchgate.netarxiv.org. Experimental evidence supporting the existence of this robust metallic ZM band in oGNRs has been provided by scanning tunneling spectroscopy (STS) measurements nih.govacs.orgresearchgate.net. The inherent design of the this compound molecular building blocks, which includes a σyz mirror plane, plays a crucial role in ensuring the metallic nature of the resulting GNRs acs.org.
The ability to precisely control the arrangement and connection of molecular building blocks is fundamental to the accurate engineering of GNR properties. Regioregular synthesis, which ensures a defined sequence and orientation of monomer units, has been successfully applied to create GNRs with robust metallic states using this compound precursors nih.govacs.orgresearchgate.netarxiv.org. This synthetic strategy typically involves the on-surface polymerization of specifically designed this compound-based monomers. This process is conducted on a suitable metal surface, such as Au(111), under ultra-high vacuum (UHV) conditions nih.govacs.org. The molecular design of these precursors incorporates thermally labile chemical handles, which are essential for facilitating the step-growth polymerization and the subsequent cyclodehydrogenation reactions that lead to the formation of atomically precise this compound GNRs nih.govescholarship.org.
Design Principles for Molecular Organic Switches
This compound and related hydrocarbon radicals show promise for their application in the design of molecular organic switches researchgate.net. The capacity of these molecules to form stable radical intermediates presents a novel approach for developing entirely organic magnetic switches researchgate.net. While detailed design principles specifically centered on this compound as a molecular switch are not extensively detailed in the provided search results, the mention of its stable radical form and the broader context of utilizing hydrocarbon radicals for magnetic switches underscore its potential relevance in this research area.
Supramolecular Chemistry and Noncovalent Molecular Recognition Research
Polycyclic aromatic hydrocarbons, including this compound, are valuable components in the field of supramolecular chemistry, particularly for their utility as units in noncovalent molecular recognition processes nih.govacs.org. Research is actively exploring the functionalization of the this compound core, with a specific interest in modifying the central sp3-hybridized position, to precisely control its structure and conformation for applications in molecular recognition nih.govacs.org. Strategic functionalization at this specific site offers the potential to influence key material properties, such as crystal packing and supramolecular behavior, while largely preserving the planar characteristics of the core structure nih.govacs.org. Ongoing research is focused on expanding the understanding of the reactivity patterns exhibited by different this compound core starting materials. This aims to facilitate the achievement of new substitution patterns and access stabilized structures, thereby enabling further advancements in supramolecular chemistry and organic electronics nih.gov.
Fundamental Studies in Nanoscale Systems
This compound also serves as a valuable tool in fundamental investigations of nanoscale systems. Its adsorption behavior on metal surfaces, such as Cu(111), has been studied to gain insights into the complex interaction mechanisms occurring at the interface between organic molecules and inorganic substrates acs.orgibm.comnih.gov. These studies have revealed that the substitution of even a single atom within the this compound molecule can alter the nature of its adsorption, transitioning from predominantly physisorptive to chemisorptive interactions acs.orgibm.comnih.govdpg-verhandlungen.de. Notably, research indicates that despite considerable variations in adsorption structures, this compound, along with its ketone and radical derivatives, can exhibit remarkably similar binding energies and work functions when interacting with a metal substrate. This observation suggests a potential for designing organic/inorganic interfaces where properties are less sensitive to structural differences acs.orgibm.comnih.gov. Furthermore, this compound has been employed as a fundamental building block in the construction of artificial spin chains. These structures are used to experimentally replicate foundational theoretical models in quantum physics, such as the spin-1/2 Heisenberg chain, enabling the study of quantum spin excitations with atomic-level precision inl.intazonano.commpg.de. This work highlights the utility of this compound-based structures as a form of "quantum Lego," providing a flexible platform for experimental investigations in quantum technologies azonano.com.
Future Research Directions and Unexplored Avenues in Olympicene Chemistry
Development of Novel Synthetic Routes
The initial synthesis of olympicene involved a multi-step process oxfordstudent.com. While this route successfully yielded the target molecule, the development of more efficient and modular synthetic strategies remains a critical area for future research sci.newsrsc.orgrsc.org. Novel approaches aim to reduce the number of steps, improve yields, and enable the introduction of diverse functionalities at specific positions on the this compound core acs.orgsci.newsrsc.org.
Recent advancements have demonstrated alternative strategies, such as a two-step method involving the fusion of a hexagonal carbon ring onto an existing carbon-rich molecule sci.newslabmanager.com. This approach, developed by researchers at Florida State University, significantly shortens the synthesis compared to the earlier seven-step process sci.newslabmanager.com. Another notable development is the facile one-pot triply borylation-enabled double-fold borocyclization strategy, which has been used to synthesize boron-doped olympicenes (boraolympicenes) rsc.orgrsc.org. This method allows for structural modulations at multiple positions of the olympicenyl π-framework and yields compounds with notable chemical stability and intriguing electronic features rsc.orgrsc.org.
Further research is needed to explore other novel reactions and methodologies that can provide access to functionalized olympicenes and related structures with tailored properties. The development of modular syntheses is particularly important for creating libraries of this compound derivatives for diverse applications.
Exploration of Unexplored Synthetic Capabilities of Isomers
This compound exists as part of a set of isomers, and theoretical studies have explored their relative stabilities researchgate.netnih.gov. While this compound itself has been synthesized and studied, the synthetic capabilities and potential applications of its various isomers remain largely unexplored acs.orgresearchgate.net.
Research suggests that this compound's isomers can be classified into aromatic and diradical forms, with theoretical calculations indicating that some diradical isomers may be lower in energy and stable to dissociation researchgate.netnih.gov. Exploring synthetic routes to access these isomers and investigating their unique electronic and structural properties is a promising area. For instance, theoretical studies have characterized the transition states between this compound's isomers, providing insights that could guide future synthetic efforts researchgate.netnih.gov.
Furthermore, while one of the this compound precursors (a symmetric ketone) has been utilized in the synthesis of new materials, including stabilized radicals and extended aromatic systems, the synthetic potential of this compound itself and an asymmetric ketone isomer remains largely undocumented acs.orgnih.gov. Future research should focus on developing strategies to functionalize these less-explored isomers and assess their potential in various applications.
Advanced Characterization of Highly Reactive Intermediates
The synthesis and reactions of this compound and its derivatives can involve the formation of highly reactive intermediates, such as cationic, anionic, and radical species acs.orgnih.gov. Advanced characterization techniques are crucial for understanding the structures, stabilities, and reactivities of these transient species researchgate.netethz.ch.
Techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (NC-AFM) have been instrumental in visualizing this compound molecules at the atomic level and characterizing reaction products, including less stable species like the benzo[cd]pyrenyl radical rsc.orgresearchgate.netscitechdaily.com. Future research can leverage and further develop these and other advanced spectroscopic and microscopic methods to gain deeper insights into the fleeting intermediates involved in this compound chemistry.
Understanding the nature of these intermediates is vital for optimizing reaction conditions, controlling reaction pathways, and designing new synthetic methodologies. Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental studies by providing predictions on the structures and stabilities of these intermediates researchgate.netnih.govacs.org.
Theoretical Predictions for Novel this compound-Based Architectures
Theoretical chemistry plays a significant role in predicting the properties of this compound and designing novel architectures based on its structure researchgate.netnih.govescholarship.org. Computational methods can explore the electronic, optical, and magnetic properties of hypothetical this compound derivatives and extended structures before undertaking challenging experimental syntheses.
Studies have already utilized theoretical calculations to predict the relative energies and kinetic stability of this compound and its isomers researchgate.netnih.gov. Furthermore, theoretical approaches have been employed to investigate the potential of functionalized this compound molecules as anode materials for Li-ion batteries, predicting promising cell voltages growkudos.com.
The relationship between this compound and graphene nanoribbons (GNRs) is another area where theoretical predictions are guiding research escholarship.orgacs.org. Theoretical models have predicted the existence of robust metallic states in this compound GNRs, which has been corroborated by experimental scanning tunneling spectroscopy escholarship.orgacs.orgresearchgate.net. Future theoretical work can explore the design of this compound-based GNRs with tailored electronic and magnetic properties for applications in spintronics and quantum computing shunlongwei.comresearchgate.neteurekalert.orgmpg.de. This includes predicting the behavior of spin chains and two-dimensional spin lattices incorporating this compound units shunlongwei.comeurekalert.org.
Theoretical studies can also explore the potential of doping this compound structures with other elements, as demonstrated by the synthesis of boraolympicenes, to tune their electronic and optical properties rsc.orgrsc.org. Predicting the properties of such heteroatom-doped this compound architectures can open up new avenues for materials design.
Q & A
Q. What are the key structural features of Olympicene that influence its electronic properties?
this compound (C₁₉H₁₂) consists of five fused benzene rings arranged in a planar, symmetric "Olympic rings" configuration. Critical structural parameters include bond lengths ranging from 1.35 Å (edge C–C bonds, resembling ethylene) to 1.43 Å (interior bonds, comparable to graphene). These variations arise from differences in hybridization and steric effects, directly impacting electron delocalization and charge transport properties. The extended π-conjugation system enables applications in optoelectronics and gas sensing .
Q. How is this compound synthesized and characterized in experimental settings?
Synthesis involves controlled dehydrogenation of pentacene derivatives under ultra-high vacuum conditions. Characterization employs:
- Non-contact atomic force microscopy (AFM) to resolve individual molecules (1.2 nm width) .
- Mass spectrometry and NMR to verify molecular weight and purity .
- X-ray diffraction for crystalline phase analysis (when applicable). Experimental protocols must detail reaction conditions, purification steps, and spectroscopic validation to ensure reproducibility .
Advanced Research Questions
Q. What computational methodologies are optimal for simulating this compound's interaction with transition metals (TMs)?
Density functional theory (DFT) using the B3LYP-D3/def2-TZVP level of theory is recommended:
- B3LYP-D3 : Accounts for dispersion forces critical for van der Waals interactions in TM doping .
- def2-TZVP basis set : Balances accuracy and computational cost for geometry optimization .
- Frequency analysis : Confirms optimized structures are energy minima (no imaginary frequencies) . Software tools like ORCA and Gaussian are widely used, with validation against experimental adsorption energies .
Q. How can non-covalent interaction (NCI) analysis elucidate this compound's sensor performance?
NCI analysis via Multiwfn software identifies weak interactions (e.g., van der Waals, hydrogen bonds) between doped TMs and target molecules (e.g., formaldehyde):
- Reduced density gradient (RDG) and electron density (ρ) plots visualize interaction regions .
- Quantum theory of atoms in molecules (QTAIM) quantifies bond critical points and interaction energies .
- VMD renders isosurfaces for 3D visualization of NCI regions .
Q. What strategies address contradictions in DFT-based adsorption energy data for this compound composites?
- Functional selection : Compare results across hybrid (e.g., wB97XD) and meta-GGA functionals to assess dispersion force treatment .
- Experimental validation : Cross-check computational adsorption energies with calorimetry or spectroscopic data .
- Error documentation : Report standard deviations for repeated simulations and sensitivity to basis sets .
Q. How should researchers design experiments to ensure reproducibility in this compound-based sensor studies?
- Protocol standardization : Detail synthesis conditions (temperature, pressure, catalysts) and doping concentrations .
- Supplementary data : Include raw AFM images, NMR spectra, and computational input files in supporting information .
- Control experiments : Compare undoped this compound’s sensing performance to TM-doped variants to isolate enhancement effects .
Q. What parameters determine the recovery time of TM-doped this compound sensors?
Recovery time (τ) is modeled using:
Where:
- : Adsorption energy (calculated via DFT).
- : Operating temperature.
- : Attempt frequency (~10¹² Hz for aromatic systems). Lower and higher reduce τ, enabling sensor reusability .
Methodological Guidelines
- Data reporting : Use IUPAC nomenclature for compounds and cite raw data repositories (e.g., Zenodo) .
- Ethical considerations : Disclose conflicts of interest and funding sources in acknowledgments .
- Peer review : Submit computational workflows to platforms like Code Ocean for independent verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
